molecular formula C17H20N2O3S B2926015 3-(4-methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea CAS No. 866009-66-7

3-(4-methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea

Cat. No.: B2926015
CAS No.: 866009-66-7
M. Wt: 332.42
InChI Key: KNGHMGJFTJZKEF-UHFFFAOYSA-N
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Description

3-(4-Methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea is a urea derivative featuring a 4-methylbenzenesulfonyl (tosyl) group at the 3-position, a phenyl group at the 1-position, and an isopropyl (propan-2-yl) substituent. Structural characterization of such compounds typically employs X-ray crystallography (e.g., SHELX software for refinement ) and computational tools like Multiwfn for electronic property analysis .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-phenyl-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13(2)19(15-7-5-4-6-8-15)17(20)18-23(21,22)16-11-9-14(3)10-12-16/h4-13H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGHMGJFTJZKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(C2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-phenyl-1-(propan-2-yl)urea. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonylurea derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea involves its interaction with specific molecular targets. The sulfonylurea moiety can interact with proteins and enzymes, leading to inhibition or activation of their functions. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogs differ primarily in substituent groups, which influence solubility, stability, and reactivity. Key comparisons include:

1-(4-Hydroxyphenyl)-1-methyl-3-(propan-2-yl)urea (CAS 1042622-10-5)
  • Structural Differences : Replaces the tosyl group with a 4-hydroxyphenyl moiety and introduces a methyl group at the 1-position.
  • Molecular Weight: 208.26 g/mol (vs. ~331 g/mol for the tosyl derivative) .
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one
  • Structural Differences : A chalcone derivative with a fluorophenyl group and methoxy substituent instead of urea and sulfonyl groups.
  • Fluorine substitution enhances metabolic stability and lipophilicity, akin to the tosyl group’s effects .

Electronic and Reactivity Profiles

Computational studies using density-functional theory (DFT) methods (e.g., Becke’s exchange-correlation functional ) and wavefunction analyzers like Multiwfn reveal:

  • Electrostatic Potential (ESP): The tosyl group in the target compound creates a strong electron-withdrawing region, stabilizing negative charges and influencing intermolecular interactions.
  • Bond Order Analysis : The sulfonyl group’s S=O bonds exhibit high bond order (≈1.5), contributing to rigidity and resistance to hydrolysis compared to esters or amides in analogs.

Biological Activity

3-(4-Methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea, also known as a sulfonylurea derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is structurally related to various bioactive molecules and has been studied for its effects on glucose metabolism, antimicrobial properties, and other therapeutic potentials.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a sulfonamide group which is crucial for its biological activity.

Antidiabetic Activity

Sulfonylureas are primarily recognized for their role in managing diabetes mellitus by stimulating insulin secretion from pancreatic beta cells. Research indicates that derivatives similar to this compound exhibit significant antihyperglycemic effects.

Case Study: In Vivo Antihyperglycemic Screening
In a study evaluating the antihyperglycemic effects of various sulfonylurea derivatives, compounds were administered to diabetic rats at a dosage of 2 mg/kg over six days. The results indicated a substantial reduction in blood glucose levels, with specific compounds showing reductions of up to 78.2% compared to control groups .

CompoundBlood Glucose Reduction (%)
Compound A78.2
Compound B73.9
Compound C67.3

This data highlights the potential of sulfonylurea derivatives in diabetes management.

Antimicrobial Activity

Emerging research has also explored the antimicrobial properties of sulfonamide compounds. The compound's ability to inhibit bacterial growth was tested against various strains, including E. coli and S. aureus.

Antimicrobial Testing Results
The following table summarizes the zone of inhibition (ZOI) observed for different concentrations of the compound:

Concentration (mM)Zone of Inhibition (mm)
E. coli8
S. aureus9
B. subtilis6

These findings suggest that the compound possesses notable antibacterial activity, although further studies are required to elucidate the mechanisms involved .

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes involved in glucose metabolism and bacterial cell wall synthesis. The sulfonamide moiety is believed to play a critical role in these interactions, enhancing the compound's efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of sulfonylureas. Variations in substituents on the phenyl rings and the urea linkage can significantly influence both potency and selectivity towards target receptors.

Key Findings in SAR Studies

  • Lipophilic Tail : The presence of lipophilic groups enhances receptor binding affinity.
  • Aromatic Scaffolds : Modifications on the aromatic rings can lead to improved pharmacokinetic properties.
  • Linker Variations : The length and nature of linkers between functional groups affect overall activity.

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